Cas no 1922861-13-9 (2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide)

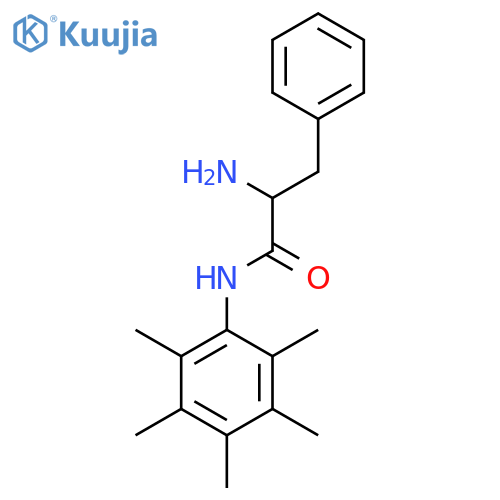

1922861-13-9 structure

商品名:2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide

CAS番号:1922861-13-9

MF:C20H26N2O

メガワット:310.433245182037

CID:4709637

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide

- 2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide

-

- インチ: 1S/C20H26N2O/c1-12-13(2)15(4)19(16(5)14(12)3)22-20(23)18(21)11-17-9-7-6-8-10-17/h6-10,18H,11,21H2,1-5H3,(H,22,23)

- InChIKey: YNPZLWGTAJCPTQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CC1C=CC=CC=1)N)NC1C(C)=C(C)C(C)=C(C)C=1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 375

- トポロジー分子極性表面積: 55.1

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A118775-625mg |

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |

1922861-13-9 | 625mg |

$ 2635.00 | 2022-06-08 | ||

| TRC | A118775-125mg |

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |

1922861-13-9 | 125mg |

$ 795.00 | 2022-06-08 | ||

| TRC | A118775-250mg |

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |

1922861-13-9 | 250mg |

$ 1320.00 | 2022-06-08 |

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 関連文献

-

1. Book reviews

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

1922861-13-9 (2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬